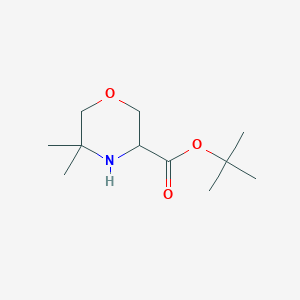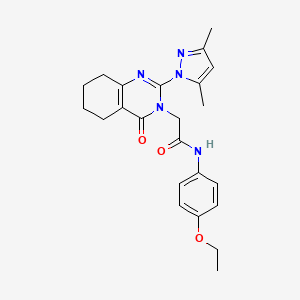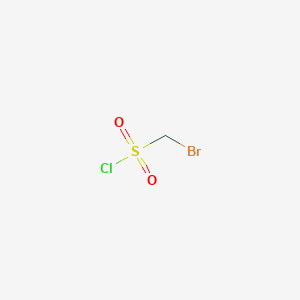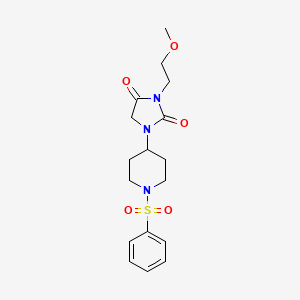
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate, also known as DMTMM, is a widely used coupling reagent in organic chemistry. It is a white crystalline solid that is soluble in organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran. DMTMM is commonly used in peptide synthesis, nucleic acid synthesis, and other organic reactions.
Mécanisme D'action
The mechanism of action of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate involves the activation of carboxylic acids through the formation of an O-acylisourea intermediate. The activated carboxylic acid then reacts with the nucleophile, typically an amine or alcohol, to form an amide or ester bond, respectively.
Biochemical and Physiological Effects
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate does not have any known biochemical or physiological effects. It is not used as a drug or medication and is only used in research settings.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate has several advantages over other coupling reagents such as HATU and DIC. It is more stable and less prone to side reactions, making it a more reliable reagent for peptide synthesis. It is also less toxic than other coupling reagents, making it safer to handle in the laboratory.
However, Tert-butyl 5,5-dimethylmorpholine-3-carboxylate does have some limitations. It is less effective than other coupling reagents in certain reactions, such as the synthesis of peptides with bulky or sterically hindered amino acids. It is also more expensive than other coupling reagents, which may limit its use in some laboratories.
Orientations Futures
Despite its widespread use in organic chemistry, there are still several areas of research that could benefit from further investigation into the properties and applications of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate. Some possible future directions include:
1. Developing new methods for the synthesis of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate that are more efficient and cost-effective.
2. Investigating the use of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate in the synthesis of other types of molecules, such as carbohydrates and lipids.
3. Studying the mechanism of action of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate in more detail, particularly in reactions involving bulky or sterically hindered amino acids.
4. Exploring the use of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate in the synthesis of peptides and nucleic acids with specific structural and functional properties.
Conclusion
In conclusion, Tert-butyl 5,5-dimethylmorpholine-3-carboxylate is a valuable coupling reagent that has found extensive use in organic chemistry research. Its stability, safety, and reliability make it a popular choice for peptide and nucleic acid synthesis. While there are some limitations to its use, there are still many areas of research that could benefit from further investigation into the properties and applications of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate.
Méthodes De Synthèse
The synthesis of Tert-butyl 5,5-dimethylmorpholine-3-carboxylate involves the reaction of 5,5-dimethylmorpholine-3-carboxylic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with dimethylaminopyridine to yield Tert-butyl 5,5-dimethylmorpholine-3-carboxylate.
Applications De Recherche Scientifique
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate has found extensive use in scientific research, particularly in the field of organic chemistry. It is commonly used as a coupling reagent in peptide synthesis, where it is used to activate carboxylic acids for amide bond formation. Tert-butyl 5,5-dimethylmorpholine-3-carboxylate has also been used in the synthesis of nucleic acids, where it is used to activate phosphoramidites for phosphodiester bond formation.
Propriétés
IUPAC Name |
tert-butyl 5,5-dimethylmorpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(13)8-6-14-7-11(4,5)12-8/h8,12H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZQYBRNGRTCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(N1)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 5,5-dimethylmorpholine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[3-(ethylsulfamoyl)cyclobutyl]carbamate](/img/structure/B2658405.png)

![6-Tert-butyl-2-[1-(3,3-diphenylpropanoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2658409.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)piperidine-4-carboxamide](/img/structure/B2658412.png)
![N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2658413.png)
![Ethyl ({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2658414.png)
![5-Bromo-2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2658415.png)


![Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate](/img/structure/B2658419.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2658422.png)